Ácido 2-(2-((terc-butoxicarbonil)(metil)amino)-N-metilacétamido)acético

Descripción general

Descripción

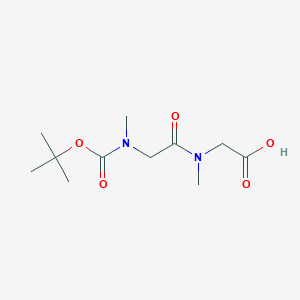

The compound “2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid” is a chemical compound with the molecular formula C9H17NO5 . It is often used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of this compound involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) . Another method involves the use of monoprotected derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 219.23 g/mol . The InChI code for this compound is 1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 219.23 g/mol . It is characterized by the presence of functional groups such as carboxylic acid and amino groups, which can participate in various chemical reactions.Aplicaciones Científicas De Investigación

Síntesis de Compuestos Biológicamente Activos

Este compuesto se utiliza como precursor en la síntesis de diversas moléculas biológicamente activas. Por ejemplo, puede transformarse en derivados que exhiben propiedades antimicrobianas y antibacterianas . Estos derivados son cruciales en el desarrollo de nuevos medicamentos y tratamientos para diversas enfermedades.

Protección de Aminoácidos

En la síntesis de péptidos, los grupos protectores como el grupo terc-butoxicarbonil (Boc) son esenciales. Previenen reacciones secundarias no deseadas al proteger los grupos funcionales durante el proceso de síntesis. Este compuesto, con su grupo Boc, se utiliza para proteger los aminoácidos durante la síntesis de péptidos complejos .

Ciencia de Materiales

El compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en la preparación de andamiajes tisulares y sistemas de administración de fármacos . Sus derivados pueden polimerizarse para crear polímeros con funcionalidades específicas, que son vitales en ingeniería biomédica para crear estructuras que soportan el crecimiento de tejidos.

Sustitutos Sintéticos de Lana y Seda

Debido a su estructura química, este compuesto puede utilizarse para sintetizar sustitutos de lana y seda. Estas fibras sintéticas están diseñadas para imitar las propiedades de las fibras naturales y se utilizan en diversos textiles .

Investigación Anticancerígena

Los derivados de este compuesto se han estudiado por sus posibles efectos anticancerígenos. Al modificar su estructura, los investigadores pueden crear nuevos compuestos que pueden inhibir el crecimiento de las células cancerosas o mejorar la eficacia de los tratamientos contra el cáncer existentes .

Aplicaciones Agrícolas

El grupo terc-butoxicarbonil también es importante en la síntesis de compuestos utilizados en la agricultura. Estos incluyen fungicidas, herbicidas e insecticidas que protegen los cultivos de plagas y enfermedades .

Mecanismo De Acción

Target of Action

Similar compounds with a tert-butoxycarbonyl (boc) group are often used in the protection of amino acids , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

Compounds with a boc group are known to protect amino groups in biochemical reactions . The Boc group can be removed under acidic conditions, revealing the original amino group . This suggests that the compound may interact with its targets by releasing the protected amino group under certain conditions.

Pharmacokinetics

Similar compounds with a boc group are known to be soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.

Action Environment

Environmental factors such as pH could potentially influence the action, efficacy, and stability of this compound . For instance, the Boc group is typically removed under acidic conditions , so the compound’s activity could be influenced by the acidity of its environment.

Propiedades

IUPAC Name |

2-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(5)6-8(14)12(4)7-9(15)16/h6-7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKYOLYXEKQWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.